molecular formula C20H22N6O3 B2460150 N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 676157-32-7

N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2460150
CAS No.: 676157-32-7
M. Wt: 394.435
InChI Key: MYXUQRPXIDGITJ-UHFFFAOYSA-N
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Description

N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro, ethoxyphenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the nitro group through nitration reactions. Subsequent steps involve the introduction of the ethoxyphenyl and dimethylphenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N4-(3,4-dimethylphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a methoxy group instead of an ethoxy group.

    N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of both nitro and ethoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-4-29-16-9-7-14(8-10-16)23-20-24-18(21)17(26(27)28)19(25-20)22-15-6-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H4,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXUQRPXIDGITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC(=C(C=C3)C)C)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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